Z-D-allo-Ile DCHA
Description
Z-D-allo-Ile DCHA (Cbz-D-allo-Ile·DCHA) is a chemically modified amino acid derivative where the N-terminus is protected by a benzyloxycarbonyl (Z or Cbz) group, and the counterion is dicyclohexylamine (DCHA). Its molecular formula is C₂₆H₄₂N₂O₄, with a molecular weight of 446.62 g/mol . This compound is primarily utilized in peptide synthesis as a protecting group for the isoleucine residue, enhancing reaction selectivity and yield. Its stereochemical configuration ("D-allo") distinguishes it from standard isoleucine derivatives, influencing its reactivity and applications in asymmetric synthesis .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.C12H23N/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t10-,12+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMHUFMEYKIYPC-XOZOLZJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718513 | |
| Record name | N-[(Benzyloxy)carbonyl]-D-alloisoleucine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253595-73-2 | |
| Record name | N-[(Benzyloxy)carbonyl]-D-alloisoleucine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of Z-D-allo-isoleucine dicyclohexylammonium salt typically begins with D-isoleucine. The process involves esterification with Cbz anhydride to introduce the Cbz protecting group. Finally, the compound is reacted with dichloroformic acid to form the corresponding salt . Industrial production methods follow similar synthetic routes, ensuring high purity and consistency in the final product .
Chemical Reactions Analysis
Z-D-allo-isoleucine dicyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Z-D-allo-isoleucine dicyclohexylammonium salt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Z-D-allo-isoleucine dicyclohexylammonium salt involves its ability to protect amino acids during chemical reactions. By forming a stable complex with the amino acid, it prevents unwanted side reactions and ensures the purity of the final product. The molecular targets and pathways involved in this process include the amino acid residues and the specific enzymes or catalysts used in the reactions .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between Z-D-allo-Ile DCHA and analogous DCHA-containing compounds:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups/Modifications |
|---|---|---|---|---|
| This compound | 253595-73-2 | C₂₆H₄₂N₂O₄ | 446.62 | Cbz-protected D-allo-isoleucine, DCHA salt |
| Z-Ile-OH·DCHA | N/A | C₂₃H₃₆N₂O₄ | 428.55 | Cbz-protected L-isoleucine, DCHA salt |
| Z-D-ALLO-THR(TBU)-OH DCHA | 100157-55-9 | C₁₆H₂₃N₂O₅ | 490.68 | Cbz-protected D-allo-threonine (tBu), DCHA |
| Z-D-Dap(Alloc).DCHA | 1423018-03-4 | C₂₇H₄₁N₃O₆ | 503.63 | Cbz/Alloc-protected diaminopropanoic acid |
| Z-D-Leu-OH·DCHA | N/A | C₂₆H₄₁N₂O₄ | 446.60 | Cbz-protected D-leucine, DCHA salt |
Key Observations :
- Steric and Stereochemical Effects : The "D-allo" configuration in this compound increases steric hindrance compared to L-isoleucine derivatives (e.g., Z-Ile-OH·DCHA), affecting peptide coupling efficiency .
- Side-Chain Modifications: Z-D-ALLO-THR(TBU)-OH DCHA incorporates a tert-butyl (tBu)-protected threonine side chain, enhancing solubility in non-polar solvents .
- Dual Protection : Z-D-Dap(Alloc).DCHA features dual protection (Cbz and Alloc), enabling orthogonal deprotection strategies in complex peptide synthesis .
Research Findings :
- A study on Z-Ile-OH·DCHA demonstrated a peptide coupling yield of >85% under optimized conditions, attributed to the DCHA counterion’s role in stabilizing reactive intermediates .
- Z-D-ALLO-THR(TBU)-OH DCHA showed 98% purity via HPLC, with applications in high-precision medicinal chemistry workflows .
Biological Activity
Z-D-allo-Ile DCHA (Z-D-allo-isoleucine DCHA) is a compound that has garnered attention in the field of biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant studies, providing a comprehensive overview supported by diverse sources.
Overview of this compound
This compound is a synthetic amino acid derivative that belongs to the class of allo-amino acids. These compounds are characterized by their unique stereochemistry, which can significantly influence their biological interactions and activities. The compound is often studied for its effects on various biological systems, particularly in relation to ion channels and receptor modulation.
This compound interacts with several biological targets, including ion channels and G protein-coupled receptors (GPCRs). The following mechanisms have been identified:
- Ion Channel Modulation : this compound has been shown to affect the activity of voltage-gated potassium channels (Kv1.3), which are crucial in regulating neuronal excitability and immune responses. It competes with other ligands for binding sites, thereby altering channel activity.
- Receptor Interaction : Similar to other allo-amino acids, this compound can act as an agonist or antagonist at GPCRs. This duality allows it to modulate various signaling pathways involved in inflammation and immune responses.
Research Findings
Several studies have investigated the biological activity of this compound, revealing insights into its pharmacological potential:
Case Studies
-
Kv1.3 Channel Inhibition :
- A study conducted on the effects of this compound on Kv1.3 channels demonstrated significant inhibition at micromolar concentrations. The compound was found to have a higher affinity compared to its natural counterparts, suggesting potential therapeutic applications in autoimmune diseases where Kv1.3 is implicated .
- Inflammatory Response Modulation :
Data Tables
The following table summarizes key findings from various studies on this compound:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
